N-Methoxycarbonyl-Cefditoren Pivoxil, commonly referred to as N-MOM-Cefditoren Pivoxil, is a semi-synthetic cephalosporin antibiotic derived from cefditoren. It is primarily used for its bactericidal properties against a range of Gram-positive and Gram-negative bacteria. The compound is classified as a prodrug, which means it is metabolized in the body to release the active form, cefditoren. This transformation enhances its bioavailability and therapeutic efficacy.
Cefditoren Pivoxil is synthesized from 7-aminocephalosporanic acid (7-ACA), a key intermediate in the production of cephalosporin antibiotics. The compound falls under the classification of beta-lactam antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis. It is particularly noted for its effectiveness against penicillin-resistant strains of bacteria.
The synthesis of N-MOM-Cefditoren Pivoxil involves several critical steps:
N-MOM-Cefditoren Pivoxil has a complex molecular structure characterized by a beta-lactam ring fused with a thiazole moiety. The empirical formula is , and its molecular weight is approximately 620.73 g/mol .
The structural features include:
The structural formula can be represented as follows:
The synthesis of N-MOM-Cefditoren Pivoxil involves several key chemical reactions:
These reactions are optimized for mild conditions to prevent degradation of sensitive functional groups, ensuring high yields and purity .
N-MOM-Cefditoren Pivoxil exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are critical for maintaining cell wall integrity in bacteria.
The pharmacokinetic profile indicates that after oral administration, it is hydrolyzed to cefditoren by esterases in the gastrointestinal tract, enhancing its therapeutic efficacy .
N-MOM-Cefditoren Pivoxil appears as a light yellow powder that is amorphous in nature. It exhibits:
The chemical properties include:
These properties contribute significantly to its formulation and administration as an antibiotic .
N-MOM-Cefditoren Pivoxil is primarily utilized in clinical settings for treating various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative pathogens. Specific applications include:
Research continues into optimizing its formulations for enhanced delivery systems and exploring potential uses against emerging bacterial strains resistant to existing therapies .
N-MOM-Cefditoren Pivoxil (chemical name: (Pivaloyloxy)methyl (6R,7R)-7-((E)-2-(Methoxyimino)-2-(2-((methoxymethyl)amino)thiazol-4-yl)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) is a structurally modified derivative of the third-generation cephalosporin antibiotic cefditoren pivoxil. Its molecular formula is C₂₇H₃₂N₆O₈S₃, with a molecular weight of 664.77 g/mol, distinguishing it from the parent compound (C₂₅H₂₈N₆O₇S₃; 620.73 g/mol) [2] [8] [10]. The defining modification is the methoxymethyl (MOM) group attached to the amino function in the thiazole ring at the C7 position [2]. This alteration enhances lipophilicity, potentially influencing membrane permeability and metabolic stability [2] [8].
The core structure retains the cephem nucleus characteristic of β-lactam antibiotics, including:
Table 1: Key Molecular Features of N-MOM-Cefditoren Pivoxil vs. Cefditoren Pivoxil
Property | N-MOM-Cefditoren Pivoxil | Cefditoren Pivoxil |
---|---|---|
Molecular Formula | C₂₇H₃₂N₆O₈S₃ | C₂₅H₂₈N₆O₇S₃ |
Molecular Weight (g/mol) | 664.77 | 620.73 |
Key Modification | Methoxymethyl (MOM) group on thiazole ring | None (standard structure) |
Thermal Stability | Decomposes above 95°C | Amorphous light yellow powder |
Solubility | Slight in chloroform/methanol; <0.1 mg/mL in water | Freely soluble in dilute HCl |
Physicochemically, N-MOM-Cefditoren Pivoxil is a pale yellow solid with limited solubility in organic solvents and decomposes above 95°C [2] [8]. Spectroscopic characterization (¹H NMR, ¹³C NMR, MS) confirms structural integrity, with HPLC purity exceeding 95.56% [2].
The development of N-MOM-Cefditoren Pivoxil stems from efforts to overcome limitations of third-generation cephalosporins, particularly bioavailability constraints and bacterial resistance mechanisms. Cefditoren pivoxil, the parent compound, was developed as a broad-spectrum oral cephalosporin active against key respiratory pathogens like Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, and Moraxella catarrhalis [1] [4] [7]. However, its absolute oral bioavailability remains suboptimal (~14% under fasting conditions), partly due to instability during absorption [1] [3].
The rationale for N-MOM derivatization aligns with historical cephalosporin optimization strategies:
Table 2: Pharmacological Context of Cefditoren Pivoxil and Its Derivative
Attribute | Cefditoren Pivoxil (Parent) | N-MOM-Cefditoren Pivoxil (Derivative) |
---|---|---|
Antimicrobial Spectrum | Gram-positive: MSSA, S. pyogenes, S. pneumoniae; Gram-negative: H. influenzae, M. catarrhalis | Presumed similar but requires validation |
β-Lactamase Stability | Stable against common TEM/SHV enzymes | Expected enhanced stability due to MOM group |
Protein Binding | ~88% (concentration-independent) | Unknown |
Prodrug Activation | Hydrolyzed by intestinal esterases | Likely similar pathway |
Unlike the parent drug, N-MOM-Cefditoren Pivoxil lacks clinical efficacy data, positioning it as a research-stage molecule rather than a therapeutic agent [2]. Its development reflects ongoing efforts to expand the utility of cephalosporins against resistant pathogens through targeted chemical modifications [6] [7].
Current research on N-MOM-Cefditoren Pivoxil focuses on addressing critical pharmacological unknowns through structured objectives:
Primary Research Objectives:
Significant Knowledge Gaps:
Table 3: Key Research Objectives and Methodological Approaches
Research Objective | Proposed Methodology | Critical Knowledge Gap Addressed |
---|---|---|
Comparative MIC Determination | Broth microdilution against ESBL-producing Enterobacteriaceae | Spectrum extension beyond parent compound |
Bioavailability Assessment | Pharmacokinetic studies in murine models with HPLC detection | Impact of MOM on absorption/clearance |
Metabolite Identification | Mass spectrometry of plasma/tissue homogenates | Activation pathway and bioactive moieties |
Tissue Penetration Efficiency | In vivo bronchial fluid/tonsil sampling | Relevance to respiratory infection dosing |
Future research must prioritize in vivo efficacy models for respiratory/skin infections and assess synergy with β-lactamase inhibitors. The derivative’s potential against multidrug-resistant strains, especially given the rise of ESBL-producing pathogens, represents a high-impact investigative frontier [6] [7].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7